molecular formula C9H7Br2FO2 B1409946 Ethyl 3,4-dibromo-2-fluorobenzoate CAS No. 1803776-91-1

Ethyl 3,4-dibromo-2-fluorobenzoate

Cat. No.: B1409946
CAS No.: 1803776-91-1
M. Wt: 325.96 g/mol
InChI Key: HXFOMSDARCWLEU-UHFFFAOYSA-N
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Description

Ethyl 3,4-dibromo-2-fluorobenzoate is an organic compound with the molecular formula C9H7Br2FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-dibromo-2-fluorobenzoate can be synthesized through a multi-step process involving the bromination and fluorination of ethyl benzoate derivatives. One common method involves the bromination of ethyl 2-fluorobenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems allows for better scalability and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dibromo-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3,4-dibromo-2-fluorobenzoate is utilized in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition due to its structural similarity to certain biological substrates.

    Medicine: Potential use in drug development for its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,4-dibromo-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative that can interact with biological targets .

Comparison with Similar Compounds

Ethyl 3,4-dibromo-2-fluorobenzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and the presence of both bromine and fluorine atoms, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

ethyl 3,4-dibromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFOMSDARCWLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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